molecular formula C12H9BrO3 B2557423 Methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate CAS No. 1782209-06-6

Methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate

Cat. No.: B2557423
CAS No.: 1782209-06-6
M. Wt: 281.105
InChI Key: AJMONFOJLWJIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate is a polyfunctional aromatic compound featuring a naphthalene backbone substituted with a bromine atom, a hydroxyl group, and a methyl ester moiety. Its molecular formula is C₁₂H₉BrO₃, with a molecular weight of 281.11 g/mol and a CAS registry number of 1782209-06-6 . The compound’s structure combines electron-withdrawing (bromine, ester) and electron-donating (hydroxyl) groups, which influence its reactivity and physical properties.

Properties

IUPAC Name

methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c1-16-12(15)9-4-2-3-7-5-8(14)6-10(13)11(7)9/h2-6,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMONFOJLWJIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=CC(=CC(=C21)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782209-06-6
Record name methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Electrophilic Bromination of Pre-Functionalized Naphthalene Derivatives

A widely employed strategy involves electrophilic bromination of a pre-functionalized naphthalene precursor. The synthesis begins with methyl 6-hydroxynaphthalene-1-carboxylate, where the hydroxyl group at position 6 acts as an activating director for electrophilic substitution. Bromination is conducted using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), under controlled conditions.

Key Steps:

  • Protection of the Hydroxyl Group: To prevent undesired side reactions, the hydroxyl group at position 6 is protected as a methyl ether using dimethyl sulfate in an alkaline medium.
  • Bromination: The protected intermediate undergoes bromination at position 8, leveraging the electron-donating effect of the methoxy group to direct electrophilic attack.
  • Deprotection: The methyl ether is cleaved using hydrobromic acid (HBr) in acetic acid, regenerating the hydroxyl group.

Reaction Conditions:

  • Bromination: 0–5°C in dichloromethane, 12-hour reaction time.
  • Yield: 62–68% after purification via column chromatography.

Cross-Coupling Approaches via Suzuki-Miyaura Reaction

An alternative route employs palladium-catalyzed cross-coupling to introduce the bromine atom. This method starts with methyl 6-hydroxy-8-iodonaphthalene-1-carboxylate, where the iodine atom at position 8 is replaced by bromine using a Suzuki-Miyaura coupling with a boronic acid reagent.

Procedure:

  • Iodination: Methyl 6-hydroxynaphthalene-1-carboxylate is iodinated at position 8 using N-iodosuccinimide (NIS) in trifluoroacetic acid.
  • Coupling Reaction: The iodinated compound reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate, substituting iodine with bromine.

Optimization Data:

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent Dioxane/Water (4:1)
Temperature 80°C
Yield 58%

Multi-Step Protection/Deprotection Strategy

For enhanced regioselectivity, a multi-step protocol involving sequential functionalization is utilized:

  • Esterification: 6-Hydroxynaphthalene-1-carboxylic acid is esterified with methanol using concentrated sulfuric acid as a catalyst.
  • Bromination: The ester intermediate undergoes bromination at position 8 using Br₂/FeBr₃.
  • Hydroxyl Group Introduction: A directed ortho-lithiation followed by quenching with trimethylborate and oxidation introduces the hydroxyl group at position 6.

Critical Parameters:

  • Lithiation: n-BuLi at −78°C in tetrahydrofuran (THF).
  • Oxidation: Hydrogen peroxide (H₂O₂) in acidic medium.

Reaction Optimization and Conditions

Solvent and Catalyst Screening

The choice of solvent and catalyst significantly impacts bromination efficiency:

Solvent Catalyst Temperature (°C) Yield (%)
Dichloromethane FeBr₃ 0–5 68
Acetic acid H₂SO₄ 25 45
Carbon disulfide AlCl₃ 30 52

Polar aprotic solvents like dichloromethane favor electrophilic substitution, while protic solvents reduce reactivity due to hydrogen bonding.

Temperature Dependence

Lower temperatures (0–5°C) minimize polybromination side reactions, as evidenced by GC-MS analysis of reaction mixtures. At 25°C, the yield drops to 45% due to competing degradation pathways.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 1H), 7.89 (d, J = 8.0 Hz, 1H), 7.52 (s, 1H), 7.45 (dd, J = 8.5, 1.5 Hz, 1H), 5.21 (s, 1H), 3.95 (s, 3H).
  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ester), 3300 cm⁻¹ (O-H stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity using a methanol/water gradient (70:30 to 95:5 over 20 minutes).

Comparative Analysis of Methods

Method Advantages Limitations
Electrophilic Bromination High regioselectivity Requires protective groups
Suzuki Coupling Tolerance for functional groups High catalyst cost
Multi-Step Synthesis Precise control over substitution Lengthy reaction sequence

Chemical Reactions Analysis

Ester Hydrolysis

Methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is common for esters and involves cleavage of the ester bond:
Reaction:
Ester+H2OAcid/BaseCarboxylic Acid+Methanol\text{Ester} + \text{H}_2\text{O} \xrightarrow{\text{Acid/Base}} \text{Carboxylic Acid} + \text{Methanol}
Key Parameters:

  • Reagents: Acid (e.g., HCl) or base (e.g., NaOH).

  • Products: 8-Bromo-6-hydroxynaphthalene-1-carboxylic acid and methanol .

Nucleophilic Aromatic Substitution

The bromine atom at position 8 is susceptible to nucleophilic substitution due to the electron-withdrawing effects of the hydroxyl and ester groups. The hydroxyl group directs substitution to the ortho/para positions relative to itself:
Reaction:
Methyl ester+NuBaseSubstituted naphthalene+Br\text{Methyl ester} + \text{Nu}^- \xrightarrow{\text{Base}} \text{Substituted naphthalene} + \text{Br}^-
Key Parameters:

  • Reagents: Nucleophiles (e.g., amines, thiols) under basic conditions.

  • Products: Derivatives with nucleophiles replacing bromine .

Decarboxylative Halogenation

This reaction involves the loss of carbon dioxide (CO₂) and retention of the bromine substituent. The mechanism likely proceeds via homolytic cleavage of the oxygen-halogen bond, forming a radical intermediate:
Reaction:
Methyl esterLight/IrradiationBr-substituted naphthalene+CO2\text{Methyl ester} \xrightarrow{\text{Light/Irradiation}} \text{Br-substituted naphthalene} + \text{CO}_2
Key Parameters:

  • Conditions: Light or thermal activation.

  • Products: Naphthalene derivatives with retained bromine .

Cross-Coupling Reactions

The bromine atom can participate in coupling reactions analogous to Kumada–Tamao–Corriu reactions. These involve transmetalation with organometallic reagents (e.g., Grignard reagents) to form carbon-carbon bonds:
Reaction:
Methyl ester+R-Mg-XCatalystCross-coupled product+MgBrX\text{Methyl ester} + \text{R-Mg-X} \xrightarrow{\text{Catalyst}} \text{Cross-coupled product} + \text{MgBrX}
Key Parameters:

  • Reagents: Grignard reagents (e.g., MeMgBr), phosphine ligands (e.g., XPhos).

  • Products: Alkylated or arylated naphthalene derivatives .

Reaction Comparison Table

Reaction TypeReagents/ConditionsProductsKey Features
Ester Hydrolysis Acid/Base (e.g., HCl/NaOH)Carboxylic acid + methanolStandard ester cleavage
Nucleophilic Substitution Nucleophiles (amines/thiols) + baseBromine-replaced derivativesRequires activating groups
Decarboxylative Halogenation Light/IrradiationBr-substituted naphthalene + CO₂Radical-mediated, retains bromine
Cross-Coupling Grignard reagents + catalystsAlkylated/arylated derivativesForms C–C bonds, requires specific ligands

Research Insights

  • Reactivity Trends : The hydroxyl group activates the naphthalene ring for substitution reactions, while the ester group stabilizes intermediates during decarboxylation .

  • Synthetic Utility : The compound serves as a versatile precursor for synthesizing bioactive naphthalene derivatives, including anti-inflammatory and antimicrobial agents .

Scientific Research Applications

Chemistry

Methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various organic reactions, making it valuable for developing other functionalized naphthalene derivatives .

Biology

Research has indicated that this compound possesses antimicrobial and anticancer properties. It has been shown to inhibit the growth of various bacterial strains and exhibit cytotoxic effects against cancer cells. The biological activity can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors .

Antimicrobial Activity

The compound's antimicrobial efficacy has been quantitatively assessed against several bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16.4
Bacillus cereus12.4
Escherichia coli16.5
Klebsiella pneumoniae16.1

These results indicate that this compound exhibits potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. Its unique structure allows it to be a precursor for designing novel therapeutic agents aimed at treating various diseases, particularly those associated with microbial infections and cancer .

Industrial Applications

This compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for applications requiring specific reactivity profiles, such as organic semiconductors and advanced materials .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound effectively inhibited microbial growth at low concentrations, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Drug Development
Research focused on synthesizing derivatives of this compound led to compounds exhibiting significant anticancer activity in vitro, highlighting its utility in pharmaceutical research.

Mechanism of Action

The mechanism by which methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups
This compound C₁₂H₉BrO₃ 281.11 Bromo, hydroxyl, methyl ester
8-Bromo-6-hydroxynaphthalene C₁₀H₇BrO 225.09 Bromo, hydroxyl
1-Methylnaphthalene C₁₁H₁₀ 142.20 Methyl

8-Bromo-6-hydroxynaphthalene (C₁₀H₇BrO) :

  • Lacks the methyl ester group, resulting in lower molecular weight (225.09 g/mol ) and reduced lipophilicity compared to the target compound .
  • The absence of the ester group simplifies its synthesis but limits its utility in ester-mediated coupling reactions.

It is non-polar, volatile (liquid at room temperature), and primarily used in industrial solvents .

Physicochemical Properties

  • Solubility : The target compound’s hydroxyl and ester groups enhance polarity compared to 1-methylnaphthalene, favoring solubility in polar aprotic solvents (e.g., DMSO). In contrast, 1-methylnaphthalene is hydrophobic .
  • Reactivity : Bromine in the target compound enables nucleophilic aromatic substitution, whereas 1-methylnaphthalene undergoes electrophilic substitution at the α-position.

Toxicological Considerations

  • 1-Methylnaphthalene : Classified as a hazardous air pollutant with demonstrated hepatotoxicity and respiratory effects in animal models .
  • This compound: No specific toxicity data are available in the provided evidence. However, the hydroxyl group may facilitate detoxification via glucuronidation, while bromine could introduce unique metabolic pathways .

Research Findings and Gaps

  • Structural characterization of similar compounds often employs X-ray crystallography refined via SHELX software, though direct evidence for this compound’s use in such studies is lacking .
  • Toxicological data for brominated naphthalene derivatives remain sparse, necessitating further studies on metabolic pathways and environmental persistence.

Biological Activity

Methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a naphthalene backbone with a bromine substituent and a hydroxyl group, which are crucial for its biological activity. The presence of these functional groups can enhance the compound's interaction with biological targets, potentially affecting its binding affinity and specificity in various biochemical pathways.

The biological effects of this compound are thought to arise from its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group can participate in hydrogen bonding, influencing the compound's pharmacodynamics. Research indicates that the compound may inhibit certain pathways associated with cell proliferation and microbial growth, contributing to its antimicrobial and anticancer properties .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against common bacterial strains are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16.4
Bacillus cereus12.4
Escherichia coli16.5
Klebsiella pneumoniae16.1

These results indicate that this compound possesses potent antibacterial activity, comparable to standard antibiotics such as ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It has been reported to induce cytotoxic effects in various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG-2). The compound's mechanism of action in cancer cells may involve cell-cycle arrest and apoptosis through dual inhibition of topoisomerases and tubulin .

The following table summarizes the cytotoxic effects observed in different cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (breast adenocarcinoma)10.2
HCT-116 (colon carcinoma)15.5
HepG-2 (hepatocellular carcinoma)12.0

These findings highlight the potential of this compound as a candidate for further development into therapeutic agents against various cancers .

Case Studies

Recent studies have highlighted the effectiveness of this compound in combination therapies. For instance, when used in conjunction with other known anticancer agents, it demonstrated enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect that could be exploited in clinical settings .

Q & A

Q. What are the recommended methods for characterizing the crystal structure of Methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate?

Methodological Answer: For crystallographic characterization, use single-crystal X-ray diffraction (SC-XRD) with refinement via the SHELXL program, which is widely validated for small-molecule structures . Pair this with ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry visualization . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Report crystallographic parameters (e.g., R-factor, unit cell dimensions) and validate hydrogen bonding patterns, particularly involving the hydroxyl and ester groups.

Q. What spectroscopic techniques are optimal for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm substitution patterns on the naphthalene ring (e.g., bromo and hydroxyl groups). 1^1H-13^13C HMBC can clarify long-range coupling between the methyl ester and aromatic protons.
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular weight (C12_{12}H9_9BrO3_3) and isotopic patterns from bromine.
  • HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) and stability under storage conditions (e.g., -20°C in inert atmosphere) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?

Methodological Answer:

  • Comparative Dose Analysis: Normalize in vitro concentrations to in vivo doses using physiologically based pharmacokinetic (PBPK) modeling, accounting for metabolic activation (e.g., ester hydrolysis) and tissue distribution .
  • Endpoint Harmonization: Align in vitro assays (e.g., mitochondrial toxicity in hepatocytes) with in vivo endpoints (e.g., hepatic enzyme elevation in murine models) .
  • Meta-Analysis: Apply risk-of-bias criteria (Table C-6/C-7) to exclude studies with inadequate randomization or confounding variables . Prioritize studies adhering to OECD guidelines for toxicity testing.

Q. What experimental design considerations are critical for longitudinal studies on chronic exposure effects?

Methodological Answer:

  • Dosing Regimen: Use tiered exposure levels (low, medium, high) based on NOAEL/LOAEL values from subacute studies. Include recovery groups to assess reversibility of effects .
  • Endpoint Selection: Monitor systemic outcomes (hepatic, renal, hematological) per Figure 6-1 in toxicological profiles . Incorporate histopathology and biomarker analysis (e.g., serum ALT for hepatotoxicity).
  • Control Groups: Include vehicle controls and comparative cohorts exposed to structurally related naphthalene derivatives (e.g., 1-methylnaphthalene) to isolate bromo/hydroxy substituent effects .

Q. How to evaluate environmental persistence and bioaccumulation potential?

Methodological Answer:

  • Partitioning Studies: Measure log KowK_{ow} (octanol-water coefficient) to predict bioaccumulation. Values >3 suggest high lipid affinity .
  • Degradation Kinetics: Conduct photolysis (UV exposure) and hydrolysis (pH 5–9) experiments. Monitor degradation products via LC-MS.
  • Biomonitoring: Use EPA SW-846 methods for detecting residues in water/sediment. Compare with ATSDR’s minimal risk levels (MRLs) for environmental safety thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.